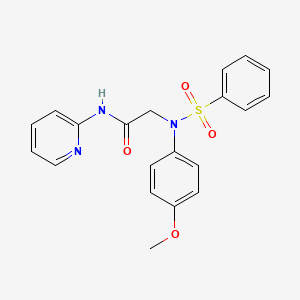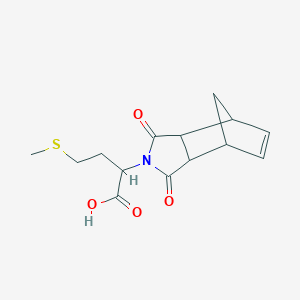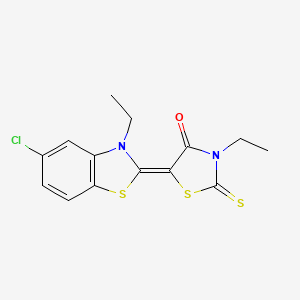
5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research. In
Wissenschaftliche Forschungsanwendungen
5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound A is in the field of cancer research. Studies have shown that this compound A exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition to its antitumor activity, this compound A has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound A has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, this compound A may prevent cancer cells from dividing and growing, leading to cell death.
Biochemical and Physiological Effects
This compound A has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound A can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of topoisomerase II, which leads to DNA damage and cell death. In addition to its antitumor activity, this compound A has also been found to exhibit anti-inflammatory and antioxidant properties. These effects may be due to the ability of this compound A to inhibit the production of inflammatory cytokines and reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it an ideal compound for use in in vitro and in vivo experiments. Additionally, this compound A has been extensively studied for its potential use in cancer research, making it a well-characterized compound with a known mechanism of action.
However, there are some limitations to the use of this compound A in lab experiments. One limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications. Additionally, this compound A has not been extensively studied for its potential toxicity, which may limit its use in certain in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A. One potential direction is to further explore its mechanism of action and its potential use in cancer research. Specifically, researchers could investigate the role of this compound A in inhibiting topoisomerase II and its effects on DNA damage and cell death. Another potential direction is to investigate the use of this compound A in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, researchers could explore the potential toxicity of this compound A and its effects on normal cells and tissues.
Synthesemethoden
The synthesis of 5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A involves a multi-step process that includes the reaction of 4-nitrophenol with 2-furancarboxaldehyde, followed by the reaction with 3,4-dihydroxybenzaldehyde. The resulting product is then reacted with phthalic anhydride and ammonium acetate to yield this compound A. The synthesis of this compound A has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Eigenschaften
IUPAC Name |
5-(4-nitrophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-18-16-8-7-14(27-13-5-3-12(4-6-13)21(24)25)10-17(16)19(23)20(18)11-15-2-1-9-26-15/h3-8,10,15H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFIAUBBOAMFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

acetic acid](/img/structure/B5168425.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5168428.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5168445.png)

![2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5168452.png)
![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)

